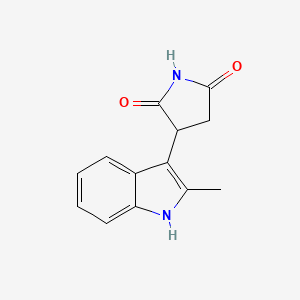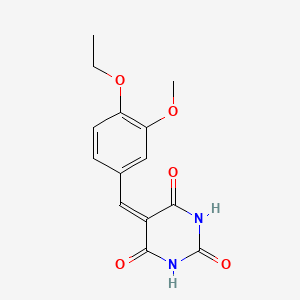![molecular formula C17H23NOS B4017878 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide](/img/structure/B4017878.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide reduces the production of rRNA, which is essential for the growth and survival of cancer cells. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest, which prevents cancer cells from dividing. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to induce DNA damage and activate the DNA damage response pathway, which leads to apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has also been shown to reduce the expression of genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide is its specificity for RNA polymerase I transcription. This allows for targeted inhibition of cancer cells without affecting normal cells. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have limited efficacy in certain types of cancer, such as lung cancer. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to have limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide. One direction is to investigate the combination of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, there is a need to develop more potent and soluble derivatives of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide for in vivo studies. Finally, the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide in other diseases, such as viral infections, should be explored.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide has been shown to be effective in suppressing the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-14(20-16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h3,6-8,10-11,14H,2,4-5,9,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDMNSZZOWAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B4017797.png)

![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017803.png)
![2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid](/img/structure/B4017807.png)
![6,7-dimethyl-4-nitro-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4017808.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4017810.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017822.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4017854.png)
![(2,4-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4017862.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)
![1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017873.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4017895.png)